molecular formula C3H10Cl2N2O4Pt B12805996 Dichloro(2,3-diaminopropanoato-N,N')dihydroxyplatinate(1-) hydrogen CAS No. 88475-05-2

Dichloro(2,3-diaminopropanoato-N,N')dihydroxyplatinate(1-) hydrogen

Cat. No.: B12805996
CAS No.: 88475-05-2
M. Wt: 404.11 g/mol
InChI Key: RALHYIKZPXYENU-UHFFFAOYSA-J
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Description

Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen is a coordination complex of platinum. This compound is notable for its potential applications in various fields, including medicinal chemistry and catalysis. The presence of both chloride and hydroxyl ligands, along with the 2,3-diaminopropanoato ligand, gives it unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with 2,3-diaminopropanoic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the ligands to the platinum center. The general reaction can be represented as follows:

K2[PtCl4]+NH2CH(NH2)CH2COOH+H2O[PtCl2(NH2CH(NH2)CH2COO)(OH)2]+2KCl\text{K}_2[\text{PtCl}_4] + \text{NH}_2\text{CH}(\text{NH}_2)\text{CH}_2\text{COOH} + \text{H}_2\text{O} \rightarrow \text{[PtCl}_2(\text{NH}_2\text{CH}(\text{NH}_2)\text{CH}_2\text{COO})(\text{OH})_2\text{]} + 2\text{KCl} K2​[PtCl4​]+NH2​CH(NH2​)CH2​COOH+H2​O→[PtCl2​(NH2​CH(NH2​)CH2​COO)(OH)2​]+2KCl

The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants is crucial. The final product is typically obtained in high purity through multiple stages of purification, including crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloride and hydroxyl ligands in the complex can be substituted by other ligands such as amines, phosphines, or thiols under appropriate conditions.

    Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

    Hydrolysis: The complex can hydrolyze in aqueous solutions, leading to the formation of different platinum species.

Common Reagents and Conditions

    Substitution: Ligand exchange reactions often use reagents like ammonia, ethylenediamine, or phosphine ligands in aqueous or organic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid can be used to oxidize the platinum center.

    Reduction: Reducing agents like sodium borohydride or hydrazine can reduce the platinum center.

Major Products

    Substitution: Formation of new platinum complexes with different ligands.

    Oxidation: Higher oxidation state platinum complexes.

    Reduction: Lower oxidation state platinum complexes or metallic platinum.

Scientific Research Applications

Chemistry

In chemistry, Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its ability to coordinate with different ligands makes it a versatile catalyst.

Biology and Medicine

In medicinal chemistry, this compound is studied for its potential as an anticancer agent. Platinum-based drugs, such as cisplatin, are well-known for their efficacy in treating various cancers. The unique ligand environment in Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen may offer different pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic applications.

Industry

In industrial applications, this compound can be used in the development of sensors and as a precursor for the synthesis of other platinum-based materials. Its catalytic properties are also exploited in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen in biological systems involves the coordination of the platinum center with biomolecules such as DNA. This interaction can lead to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death. The specific pathways and molecular targets involved in its action are still under investigation, but it is believed to involve similar mechanisms to other platinum-based drugs.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known anticancer drug with a similar platinum center but different ligands.

    Carboplatin: Another platinum-based anticancer drug with a different ligand environment.

    Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.

Uniqueness

Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen is unique due to its specific ligand environment, which may offer different reactivity and biological activity compared to other platinum-based compounds. The presence of both chloride and hydroxyl ligands, along with the 2,3-diaminopropanoato ligand, provides a distinct chemical profile that can be exploited in various applications.

Properties

CAS No.

88475-05-2

Molecular Formula

C3H10Cl2N2O4Pt

Molecular Weight

404.11 g/mol

IUPAC Name

2,3-diaminopropanoate;hydron;platinum(4+);dichloride;dihydroxide

InChI

InChI=1S/C3H8N2O2.2ClH.2H2O.Pt/c4-1-2(5)3(6)7;;;;;/h2H,1,4-5H2,(H,6,7);2*1H;2*1H2;/q;;;;;+4/p-4

InChI Key

RALHYIKZPXYENU-UHFFFAOYSA-J

Canonical SMILES

[H+].C(C(C(=O)[O-])N)N.[OH-].[OH-].[Cl-].[Cl-].[Pt+4]

Origin of Product

United States

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